molecular formula C12H14BrN3 B7910328 4-Bromo-2-(4-methylpiperazin-1-yl)benzonitrile CAS No. 1206969-07-4

4-Bromo-2-(4-methylpiperazin-1-yl)benzonitrile

Cat. No.: B7910328
CAS No.: 1206969-07-4
M. Wt: 280.16 g/mol
InChI Key: NSGFVJRJPYWGDI-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methylpiperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C12H14BrN3 It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and a 4-methylpiperazin-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methylpiperazin-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzonitrile and 4-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH), and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

    Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to facilitate the coupling of the 4-methylpiperazine with the 4-bromobenzonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used in substitution reactions, typically in the presence of a polar aprotic solvent like DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

4-Bromo-2-(4-methylpiperazin-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(4-methylpiperazin-1-yl)pyridine
  • 4-Bromo-2-(4-methylpiperazin-1-yl)phenol
  • 4-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde

Uniqueness

4-Bromo-2-(4-methylpiperazin-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(4-methylpiperazin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-15-4-6-16(7-5-15)12-8-11(13)3-2-10(12)9-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGFVJRJPYWGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249264
Record name 4-Bromo-2-(4-methyl-1-piperazinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-07-4
Record name 4-Bromo-2-(4-methyl-1-piperazinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(4-methyl-1-piperazinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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